REACTION_SMILES
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[C:30](=[O:31])([O-:32])[O-:33].[CH:36]([Cl:37])([Cl:38])[Cl:39].[K+:34].[K+:35].[OH:1][CH2:2][c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12]1.[OH:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[S:19]([Cl:20])([Cl:21])=[O:22].[cH:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1>>[O:1]([CH2:2][c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12]1)[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc(CO)cc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Oc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc(COc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |